molecular formula C20H25N3O2S2 B6503294 N'-[2-(methylsulfanyl)phenyl]-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide CAS No. 1448123-49-6

N'-[2-(methylsulfanyl)phenyl]-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide

Cat. No.: B6503294
CAS No.: 1448123-49-6
M. Wt: 403.6 g/mol
InChI Key: NCWHUWNLYVBXRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features an ethanediamide backbone with two distinct substituents:

  • N'-[2-(Methylsulfanyl)phenyl]: A phenyl ring substituted with a methylsulfanyl (-SMe) group at the 2-position. This group enhances lipophilicity and may influence metabolic stability .
  • N-{2-[4-(Thiophen-2-yl)piperidin-1-yl]ethyl}: A piperidine ring substituted with a thiophen-2-yl group at the 4-position, connected via an ethyl spacer.

While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features suggest relevance in targeting enzymes or receptors involving hydrophobic and π-π interactions, such as opioid receptors or lipoxygenases .

Biological Activity

N'-[2-(methylsulfanyl)phenyl]-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide is a compound of interest due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique chemical structure, which includes:

  • Methylsulfanyl group : Enhances lipophilicity and biological activity.
  • Thiophen-2-yl piperidine moiety : May contribute to receptor binding affinity.
  • Ethanediamide backbone : Provides structural stability.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Receptor Modulation : The compound is hypothesized to interact with specific neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
  • Enzyme Inhibition : Initial studies suggest it may inhibit certain enzymes involved in inflammation and pain pathways, similar to other known COX inhibitors .

Antimicrobial Activity

In vitro studies have assessed the antimicrobial properties of similar compounds. For instance, derivatives with methylsulfanyl groups have shown significant antibacterial effects against MRSA, E. coli, and P. aeruginosa . The following table summarizes the antimicrobial efficacy of related compounds:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
7gMRSA0.5 µg/mL
7aE. coli1.0 µg/mL
7bP. aeruginosa0.75 µg/mL

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has been explored through COX-2 inhibition assays. A related study reported IC50 values for various derivatives, indicating effective COX-2 inhibition with selectivity over COX-1 . The following table outlines the selectivity index (SI) for selected compounds:

CompoundIC50 (µM)Selectivity Index (SI)
7a0.10132
7b0.1595
Indomethacin0.079Reference

Study on Antimicrobial Properties

A detailed study evaluated the antimicrobial efficacy of a series of compounds structurally related to this compound. The results indicated that compounds with similar functional groups demonstrated potent activity against resistant bacterial strains, suggesting that the methylsulfanyl group plays a crucial role in enhancing bioactivity .

Study on COX Inhibition

Another significant study focused on the anti-inflammatory properties of related compounds, revealing that they exhibited high selectivity for COX-2 over COX-1, which is desirable for minimizing gastrointestinal side effects commonly associated with non-selective NSAIDs . The findings are summarized as follows:

  • Compounds tested : Various derivatives with structural similarities.
  • Results : High selectivity ratios (SI > 30), indicating potential as safer alternatives to traditional NSAIDs.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Ethanediamide Derivatives with Piperidine Substituents

N-({1-[2-(Methylsulfanyl)benzyl]-4-piperidinyl}methyl)-N′-[4-(Trifluoromethoxy)phenyl]ethanediamide ()

  • Key Differences: Aryl Group: 4-Trifluoromethoxy (-OCF₃) phenyl vs. 2-methylsulfanyl (-SMe) phenyl. Piperidine Substituent: A benzyl group at the 1-position vs. thiophen-2-yl at the 4-position. The benzyl group increases steric bulk, possibly hindering receptor access.
  • Hypothetical Activity : The trifluoromethoxy group may improve CNS penetration, while the thiophene in the target compound could enhance selectivity for sulfur-rich binding pockets .

N-{2-oxo-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5,7,9(13)-trien-7-yl}-N'-{2-[4-(Thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide ()

  • Key Differences :
    • Backbone Modification : A rigid tricyclic system replaces the simple ethanediamide backbone, reducing conformational flexibility.
    • Piperidine Substituent : Shared thiophen-2-yl group but embedded in a tricyclic scaffold.
  • Hypothetical Activity : The tricyclic structure may improve binding affinity to rigid enzyme pockets but reduce solubility compared to the target compound .

Piperidine-Based Analogues with Heterocyclic Substitutions (–6)

4-Anilidopiperidine Derivatives ()

  • Structural Features : Piperidine cores with varied aryl and hydrophobic substitutions (e.g., tetrahydronaphthalen-2-yl methyl).
  • Key Findings :
    • Hydrophobic groups (e.g., cyclohexyl) enhance opioid receptor binding.
    • Hydroxyl or amine substitutions improve solubility but reduce blood-brain barrier penetration .
  • Comparison : The target compound’s thiophene may mimic hydrophobic interactions of cyclohexyl groups while offering improved π-stacking.

Thiophene-Containing Inhibitors (–5)

  • Example : 2-(4-{N-[(Thiophen-2-yl)methyl]-4-methylbenzensulfonamido}phenyl)acetic acid ().
    • Activity : Dual inhibition of 5-lipoxygenase and prostaglandin E2 synthase-1.
    • Comparison : The target compound’s thiophene and methylsulfanyl groups may similarly target lipid-metabolizing enzymes but lack the sulfonamide moiety critical for ’s activity .

Data Table: Structural and Hypothetical Functional Comparison

Compound Aryl Group (R1) Piperidine Substituent (R2) Key Features Hypothetical Activity Reference
N'-[2-(Methylsulfanyl)phenyl]-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide 2-(Methylsulfanyl)phenyl 4-(Thiophen-2-yl)piperidin-1-yl-ethyl Balanced lipophilicity, π-rich thiophene Enzyme/receptor modulation
N-({1-[2-(Methylsulfanyl)benzyl]-4-piperidinyl}methyl)-N′-[4-(trifluoromethoxy)phenyl]ethanediamide 4-Trifluoromethoxyphenyl 1-Benzyl-4-piperidinyl High metabolic stability, steric bulk CNS-targeted inhibitors
4-Anilidopiperidine derivatives (e.g., 5-substituted tetrahydronaphthalen-2-yl methyl) Varied anilines Hydrophobic/hydrophilic substituents Tunable solubility and receptor selectivity Opioid receptor ligands
2-(4-{N-[(Thiophen-2-yl)methyl]-4-methylbenzensulfonamido}phenyl)acetic acid 4-Methylbenzenesulfonamide Thiophen-2-ylmethyl Sulfonamide critical for dual enzyme inhibition Anti-inflammatory agents

Properties

IUPAC Name

N'-(2-methylsulfanylphenyl)-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2S2/c1-26-18-6-3-2-5-16(18)22-20(25)19(24)21-10-13-23-11-8-15(9-12-23)17-7-4-14-27-17/h2-7,14-15H,8-13H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWHUWNLYVBXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCCN2CCC(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.